molecular formula C17H18N6OS B286651 methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

Cat. No. B286651
M. Wt: 354.4 g/mol
InChI Key: DWBSQVPGWMVNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been reported to inhibit the activity of specific enzymes and receptors, such as COX-2, MMP-9, and AChE, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit specific enzymes and receptors, which makes it a useful tool for studying physiological and pathological processes. However, a limitation of this compound is its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into the underlying mechanisms of various physiological and pathological processes.

Synthesis Methods

Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been synthesized using various methods, including the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of copper powder. Another method involves the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of palladium acetate and triphenylphosphine. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6OS/c1-4-5-12-10-14(22(2)20-12)16-21-23-15(18-19-17(23)25-16)11-6-8-13(24-3)9-7-11/h6-10H,4-5H2,1-3H3

InChI Key

DWBSQVPGWMVNRP-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.